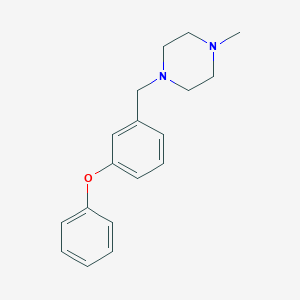![molecular formula C15H17NO5 B5811244 5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
5-[(cyclohexylcarbonyl)amino]isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Cyclohexylcarbonyl)amino]isophthalic acid, commonly known as CIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of isophthalic acids and has a molecular formula of C16H17NO4.
Mécanisme D'action
The mechanism of action of CIA is not fully understood. However, studies have shown that CIA can inhibit the activity of Bcl-2, a protein that plays a role in regulating apoptosis. Bcl-2 is overexpressed in many types of cancer cells and is associated with resistance to chemotherapy. By inhibiting the activity of Bcl-2, CIA can induce apoptosis in cancer cells and potentially overcome chemotherapy resistance.
Biochemical and Physiological Effects:
CIA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CIA can inhibit the growth of cancer cells by inducing apoptosis. Additionally, CIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CIA in lab experiments is its ability to form stable coordination bonds with metal ions, making it a useful building block for the synthesis of MOFs. Additionally, CIA has been shown to have potential as an anticancer agent, making it a promising compound for further study.
However, there are also limitations to using CIA in lab experiments. One limitation is that the mechanism of action of CIA is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, CIA has not been extensively studied for its toxicity and safety, which could limit its potential use in pharmaceuticals.
Orientations Futures
There are several future directions for the study of CIA. One direction is to further investigate its potential as an anticancer agent and optimize its use in chemotherapy. Additionally, further studies are needed to understand the mechanism of action of CIA and its potential applications in other fields such as material science and biomedicine. Finally, studies are needed to evaluate the toxicity and safety of CIA to assess its potential use in pharmaceuticals.
Méthodes De Synthèse
The synthesis of CIA involves the reaction of cyclohexylamine with isophthalic acid in the presence of a catalyst. The reaction takes place at a temperature of around 150°C under an inert atmosphere. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Applications De Recherche Scientifique
CIA has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and biomedicine. In material science, CIA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
In pharmaceuticals, CIA has been studied for its potential as an anticancer agent. Studies have shown that CIA can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2. Additionally, CIA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
5-(cyclohexanecarbonylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13(9-4-2-1-3-5-9)16-12-7-10(14(18)19)6-11(8-12)15(20)21/h6-9H,1-5H2,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCITMQZMCAMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5811161.png)
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)

![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)



![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)

![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)
![5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5811253.png)